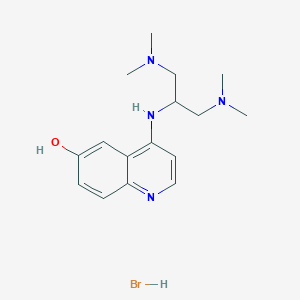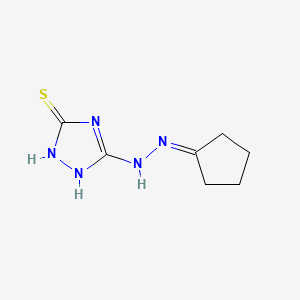
(Z)-5-(Cyclopentylidenehydrazono)-1,2,4-triazolidine-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-5-(Cyclopentylidenehydrazono)-1,2,4-triazolidine-3-thione: is a heterocyclic compound that features a triazolidine ring with a cyclopentylidenehydrazono substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(Cyclopentylidenehydrazono)-1,2,4-triazolidine-3-thione typically involves the reaction of cyclopentanone with hydrazine to form cyclopentylidenehydrazine. This intermediate is then reacted with 1,2,4-triazolidine-3-thione under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydrazono group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazolidine ring.
Reduction: Reduced forms of the hydrazono group.
Substitution: Substituted derivatives at the hydrazono group.
科学研究应用
(Z)-5-(Cyclopentylidenehydrazono)-1,2,4-triazolidine-3-thione:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
作用机制
The mechanism by which (Z)-5-(Cyclopentylidenehydrazono)-1,2,4-triazolidine-3-thione exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazono and triazolidine functional groups. These interactions may lead to the modulation of biological pathways, resulting in its observed biological activities.
相似化合物的比较
Similar Compounds
(Z)-5-(Cyclohexylidenehydrazono)-1,2,4-triazolidine-3-thione: Similar structure but with a cyclohexylidene group instead of a cyclopentylidene group.
(Z)-5-(Phenylidenehydrazono)-1,2,4-triazolidine-3-thione: Similar structure but with a phenylidene group instead of a cyclopentylidene group.
Uniqueness
- The presence of the cyclopentylidene group in (Z)-5-(Cyclopentylidenehydrazono)-1,2,4-triazolidine-3-thione imparts unique steric and electronic properties, which may influence its reactivity and biological activity compared to similar compounds.
属性
分子式 |
C7H11N5S |
|---|---|
分子量 |
197.26 g/mol |
IUPAC 名称 |
5-(2-cyclopentylidenehydrazinyl)-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C7H11N5S/c13-7-8-6(11-12-7)10-9-5-3-1-2-4-5/h1-4H2,(H3,8,10,11,12,13) |
InChI 键 |
POVXALXBIPZFRP-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=NNC2=NC(=S)NN2)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,9-Dimethyl-5a,10b-dihydrobenzofuro[2,3-b]benzofuran-4-yl)diphenylphosphine](/img/structure/B15208617.png)

![4-(Chloromethyl)phenethyl benzo[d]oxazole-5-carboxylate](/img/structure/B15208636.png)

![3-(4-(Methoxycarbonyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15208649.png)
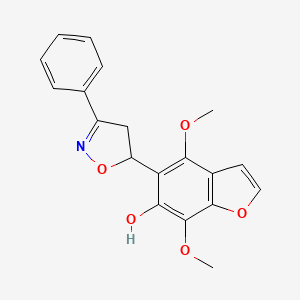
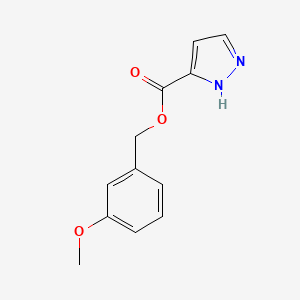

![(S)-[1,1'-Biphenyl]-2,2'-diylbis(dicyclohexylphosphine oxide)](/img/structure/B15208679.png)
![Dicyclohexyl((6S,7S,12aR)-12-methoxy-6,7-dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B15208692.png)
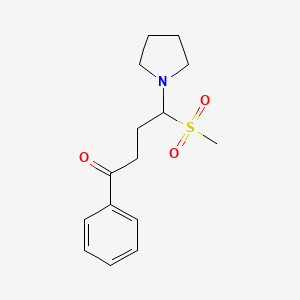
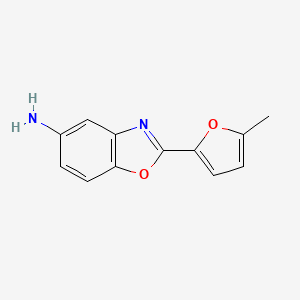
![(1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B15208707.png)
